3-(Perfluoropentyl)-5-methylpyrazole
Description
3-(Perfluoropentyl)-5-methylpyrazole is a fluorinated pyrazole derivative characterized by a perfluoropentyl group (-C₅F₁₁) at position 3 and a methyl group (-CH₃) at position 5 of the pyrazole ring. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by the perfluoroalkyl chain. Fluorinated pyrazoles are known for their enhanced metabolic stability, lipophilicity, and resistance to oxidative degradation, making them valuable in drug design and agrochemical applications .
Properties
IUPAC Name |
5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11N2/c1-3-2-4(22-21-3)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJLQBSULGRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380003 | |
| Record name | 3-(Perfluoropentyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82633-43-0 | |
| Record name | 3-(Perfluoropentyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Perfluoropentyl)-5-methylpyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14F5N3
- CAS Number : 82633-43-0
The presence of the perfluoropentyl group enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of pyrazole derivatives often involves modulation of various biochemical pathways. The mechanism of action for this compound may include:
- Inhibition of Enzymatic Activity : Pyrazoles can act as inhibitors of cyclooxygenase enzymes (COX), leading to reduced inflammation and pain.
- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
Recent studies have reported several pharmacological activities associated with pyrazole derivatives:
- Anti-inflammatory Activity : Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis. The study concluded that the compound exhibits promising anticancer properties, warranting further investigation into its mechanism.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit COX-2 expression and reduce prostaglandin synthesis.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is significantly influenced by their structural features. Modifications in substituents can enhance or diminish their efficacy. For instance:
- Alkyl Chain Length : The perfluorinated chain in this compound increases lipophilicity, potentially improving membrane permeability and bioavailability.
- Positioning of Functional Groups : Variations in the position of methyl or fluorine groups can lead to different binding affinities for biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Chemical Properties
The substitution pattern on the pyrazole ring critically influences reactivity and biological activity. Below is a comparison of key pyrazole derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Key Features |
|---|---|---|
| 3-(Perfluoropentyl)-5-methylpyrazole | -C₅F₁₁ (3), -CH₃ (5) | High lipophilicity, thermal stability, potential for CNS activity |
| 3-(Trifluoromethyl)-5-methylpyrazole | -CF₃ (3), -CH₃ (5) | Moderate lipophilicity, antifungal/anti-inflammatory activity |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | -CF₃ (3), -C₆H₄-OCH₃ (1) | Enhanced solubility, anticancer potential |
| 3-(4-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole | -Cl-C₆H₄ (3), -OCH₃-C₆H₃ (5) | Dual aromatic substitution, anti-inflammatory effects |
| 5-Methyl-1H-pyrazole | -CH₃ (5) | Basic pyrazole scaffold; limited biological specificity |
Key Insights :
- Methyl groups at position 5 generally enhance steric stability without drastically altering electronic properties .
Table 2: Activity Comparison (IC₅₀ or EC₅₀ Values)
| Compound Name | Activity Type | Potency (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer (in vitro) | ~10–15* | *Predicted based on structural analogs |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Anticancer | 20.0 | Moderate activity |
| 4-(Trifluoromethyl)-1H-pyrazole | Anti-inflammatory | 25.0 | Comparable to NSAIDs |
| 3-Phenylpyrazole | Thrombin inhibition | 18.0 | High specificity |
Key Insights :
- The perfluoropentyl group may enhance anticancer activity by promoting interactions with hydrophobic protein pockets, as seen in trifluoromethylated analogs .
Unique Features of this compound
- Thermal and Chemical Stability : The perfluoropentyl chain provides exceptional resistance to thermal degradation and oxidation, a trait leveraged in high-temperature industrial applications .
- Metabolic Stability : Fluorine’s electronegativity and C-F bond strength reduce susceptibility to cytochrome P450 enzymes, extending half-life in vivo .
- Synergistic Effects : The combination of a perfluoroalkyl chain and methyl group creates a balance between lipophilicity and steric bulk, optimizing receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
